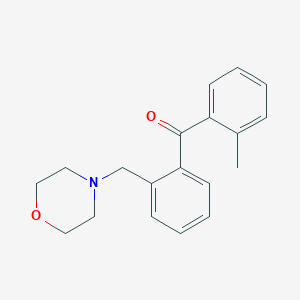

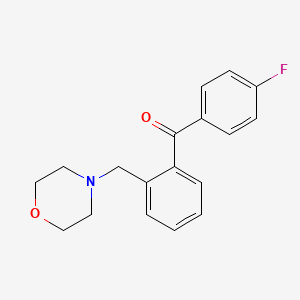

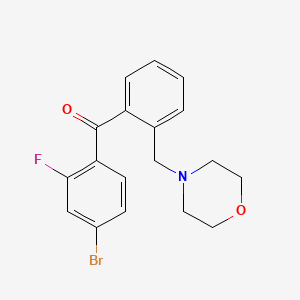

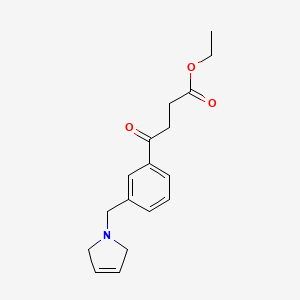

![molecular formula C17H23NO3 B1327304 Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate CAS No. 898775-27-4](/img/structure/B1327304.png)

Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of a pyrazole derivative was achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde via a Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, the synthesis of ethyl 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyrate was described using a specific butyric acid as the starting material . These methods suggest that the synthesis of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate could potentially involve a Knoevenagel condensation or a similar annulation reaction.

Molecular Structure Analysis

The molecular structure of compounds is often elucidated using techniques such as single crystal X-ray diffraction, as seen in the analysis of polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate . The molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the stability of the crystal structure. These techniques could be applied to determine the molecular structure of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate.

Chemical Reactions Analysis

The papers describe various chemical reactions that compounds similar to Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate might undergo. For instance, the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of sodium hydride in THF produced diethyl 4-oxo-4H-pyran-2,5-dicarboxylate . Additionally, the reaction of ethyl 4,4,4-trifluoro-3-oxo-butyrate with other reagents led to the formation of pyridine derivatives . These reactions indicate that Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate might also be amenable to nucleophilic attacks or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the presence of hydrogen bond donors and acceptors, as well as the ability to participate in supramolecular aggregation through C-H...O, C-H...F, and C-H...π interactions, can affect the solubility, melting point, and crystal packing of the compound . The presence of electron-withdrawing or electron-donating groups can also impact the reactivity and stability of the compound. These considerations would be relevant for determining the properties of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate.

科学的研究の応用

Synthesis and Compound Development

Synthesis Techniques : Research into the synthesis of similar compounds, such as ethyl 2-[4-(1-oxo-2-isoindolinyl) phenyl]butyrate, offers insights into novel synthetic methods for structurally related compounds, potentially including Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate (Wangze Song, 2001).

Intermediate Compound Synthesis : The synthesis of R-2-hydroxy-4-phenyl ethyl butyrate, a key intermediate in the production of angiotension converting enzyme inhibitors, highlights the importance of related butyrate esters in pharmaceutical production (Li Li, 2003).

Enzymatic Activity Enhancement : Studies on compounds such as ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate demonstrate potential applications in enhancing enzymatic activities, which could be relevant for Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate (Mohamed Abd, Gawaad Awas, 2008).

Pharmaceutical and Chemical Applications

Chemosensor Development : Research on compounds like Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate, a colorimetric chemosensor, points to potential applications of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate in sensory technologies (T. Aysha et al., 2021).

Anticancer Research : The synthesis and evaluation of similar compounds for anticancer activities, such as ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates, suggest a potential research direction for Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate in cancer treatment (Raquib Alam et al., 2016).

Blood Platelet Aggregation Inhibition : Alkyl 4-(2-oxo-1,2,3,4-tetrahydro-6-quinolyloxy) butyrates and related compounds have been studied for their inhibitory activity against blood platelet aggregation, indicating a potential pharmacological application for Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate in cardiovascular health (T. Nishi et al., 1983).

特性

IUPAC Name |

ethyl 4-oxo-4-[2-(pyrrolidin-1-ylmethyl)phenyl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-2-21-17(20)10-9-16(19)15-8-4-3-7-14(15)13-18-11-5-6-12-18/h3-4,7-8H,2,5-6,9-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDMKNZAFAVZAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643680 |

Source

|

| Record name | Ethyl 4-oxo-4-{2-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate | |

CAS RN |

898775-27-4 |

Source

|

| Record name | Ethyl 4-oxo-4-{2-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

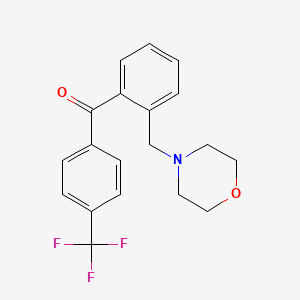

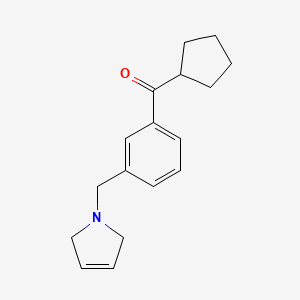

![Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1327228.png)